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Compound of Interest

Compound Name: Indium nitride

Cat. No.: B1203082

Technical Support Center: Epitaxial InN Growth

Welcome to the technical support center for epitaxial Indium Nitride (InN) growth. This
resource provides troubleshooting guidance and answers to frequently asked questions to
assist researchers in reducing threading dislocation density (TDD) during their experiments.

Frequently Asked Questions (FAQSs)

Q1: What are the primary causes of high threading dislocation density (TDD) in epitaxial InN
films?

High TDD in InN films primarily originates from the large lattice mismatch between InN and
commonly used substrates like sapphire (Al203) and silicon (Si). This mismatch induces strain
that is relieved through the formation of misfit dislocations at the substrate-epilayer interface,
which then propagate through the film as threading dislocations. For instance, the lattice
mismatch between InN and sapphire is significant, leading to initial TDDs in the range of 10° to
101° cm~2.[1][2] Additionally, the low dissociation temperature of InN makes high-temperature
growth, which can enhance crystal quality, challenging.

Q2: 1 am observing a very high TDD in my InN layer grown on a GaN buffer. Why is this
happening?

Even with a GaN buffer layer, a significant lattice mismatch of about 11% exists between GaN
and InN. This mismatch leads to the generation of a high density of new edge-type threading
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dislocations at the InN/GaN interface, which can even exceed the dislocation density in the
underlying GaN buffer layer.

Q3: How can | effectively reduce the TDD in my InN films?

Several techniques can be employed to reduce TDD in epitaxial InN. These can be broadly
categorized as:

» Buffer Layer Optimization: Employing optimized buffer layers, such as low-temperature AIN
or GaN, can help manage the initial nucleation and reduce dislocation propagation.

o Epitaxial Lateral Overgrowth (ELO) Techniques: Methods like Selective Area Growth (SAG)
are highly effective. In SAG, a patterned mask (e.g., Mo or SiOz) is deposited on the
substrate, and InN is grown through openings in the mask. The subsequent lateral growth
over the mask is characterized by a very low TDD.[1][3]

o Substrate Patterning: Patterning the substrate itself, for instance with nano-scale cones or
trenches, can effectively block the propagation of threading dislocations.

« Interlayers and Superlattices: The insertion of strained interlayers or superlattices (e.g.,
InGaN/GaN) can bend and terminate threading dislocations, preventing them from reaching
the upper layers of the film.

o Growth Parameter Optimization: Careful control of growth parameters like temperature and
V/II ratio is crucial for controlling the growth mode and minimizing dislocation formation.

Q4: What is the role of the V/IlI ratio in controlling InN film quality?

The V/III ratio (the ratio of group V to group Il precursor flow rates) is a critical parameter in
INN growth. It significantly influences the surface morphology, growth rate, and defect density.
An optimized V/III ratio is necessary to suppress the formation of indium droplets on the
surface and to promote two-dimensional growth, which is essential for achieving low TDD. For
instance, in RF-MBE growth, precise control of the 111/V ratio is required to suppress nucleation
on the mask during SAG and to promote lateral growth.[1]

Troubleshooting Guide
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Issue

Potential Cause

Recommended Solution

High TDD (>10° cm—2)

Large lattice mismatch with the

substrate.

Implement a multi-step growth
process with an optimized
buffer layer (e.g., GaN or AIN).
Consider advanced techniques
like Epitaxial Lateral
Overgrowth (ELO) or the use

of patterned substrates.

Polycrystalline or rough InN

surface

Suboptimal growth

temperature or V/II ratio.

Optimize the growth
temperature to be as high as
possible without causing InN
dissociation. Fine-tune the V/III
ratio to achieve a stable, 2D

growth front.

Cracks in the InN film

Excessive tensile stress, often
due to thermal expansion
mismatch with the substrate

upon cooling.

The use of compositionally
graded buffer layers can help
manage strain. Introducing
interlayers that induce
compressive strain can also

counteract the tensile stress.

Ineffective dislocation

reduction with buffer layer

Buffer layer thickness or
annealing conditions are not

optimized.

Experiment with varying the
buffer layer thickness and the
annealing time and
temperature to promote island
coalescence in a way that
minimizes dislocation

formation.

Poor selectivity in Selective
Area Growth (SAG)

Incorrect growth temperature
or V/lI ratio leading to

nucleation on the mask.

Increase the growth
temperature to enhance
indium migration and precisely
control the V/IlI ratio to prevent
spontaneous nucleation on the

mask material.[1]
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TDD Reduction Techniques: A Comparative

Overview

Technique

Typical TDD
Achieved (cm~2)

Advantages

Disadvantages

Direct Growth on

Very high TDD due to

) 10° - 101 Simple, low cost. ) )
Sapphire large lattice mismatch.
Improves initial Still results in
Optimized GaN/AIN nucleation, reduces relatively high TDD
108 - 1010

Buffer Layer

TDD compared to
direct growth.

due to the InN/buffer

mismatch.

Epitaxial Lateral
Overgrowth
(ELO)/Selective Area
Growth (SAG)

< 107 (in laterally

grown regions)

Can achieve nearly
dislocation-free

regions.[1][3]

Requires additional
processing steps
(masking,
lithography). TDD in
the window region

remains high.

Effective in blocking

Substrate patterning

Patterned Substrates 107 - 108 dislocation adds complexity and
propagation. cost.
] ) ) Can introduce new
] Can filter dislocations ) ]
Strained Layer ] interfaces and strain
108 - 10° throughout the film

Superlattices

thickness.

fields that may affect

device performance.

Key Experimental Protocols
Selective Area Growth (SAG) of InN by RF-Plasma-
Assisted Molecular Beam Epitaxy (RF-MBE)

This protocol describes the growth of low-dislocation InN microcrystals using a patterned

molybdenum (Mo) mask on a sapphire substrate.

e Mask Preparation:
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o Deposit a thin (e.g., 5 nm) Mo film on a c-plane sapphire substrate using electron-beam
evaporation.

o Use electron-beam lithography and dry etching to create a patterned mask with
hexagonally shaped openings arranged in a triangular lattice.

o Growth Procedure:
o Introduce the masked substrate into the RF-MBE chamber.
o Thermally clean the substrate.

o Initiate InN growth at an elevated temperature to enhance indium migration. The growth
temperature must be carefully controlled to be as high as possible without causing InN
decomposition.

o Precisely control the In/N (l11/V) ratio to suppress nucleation on the Mo mask and promote
lateral growth from the openings.

o Growth proceeds vertically from the openings and then laterally over the mask.
e Characterization:

o Use Transmission Electron Microscopy (TEM) to observe the dislocation distribution. The
laterally grown wings should be nearly dislocation-free, while the central region above the
opening will have a higher TDD.[1]

o Characterize the optical properties using photoluminescence (PL) spectroscopy. High-
quality, low-dislocation InN will exhibit a narrow PL linewidth.

InN Growth on a GaN Buffer Layer

This protocol outlines a standard approach for growing InN on a GaN-on-sapphire template.
e Substrate Preparation:

o Start with a commercially available GaN-on-sapphire template or grow a GaN buffer layer
on a sapphire substrate using MOCVD or MBE.
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¢ InN Growth:

(¢]

Introduce the GaN template into the growth chamber.

[¢]

Heat the substrate to the desired growth temperature for InN. This temperature will be
significantly lower than that for GaN growth due to the thermal instability of InN.

[¢]

Initiate the flow of indium and nitrogen precursors.

Maintain a stable V/III ratio and growth temperature throughout the deposition.

[e]

e Characterization:

o Use X-ray diffraction (XRD) to assess the crystalline quality and determine the dislocation
density through rocking curve measurements.

o TEM can be used for direct visualization of dislocations at the InN/GaN interface and
within the InN film.

Visualizing Experimental Workflows and Logical
Relationships
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Substrate Preparation
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Optimize Growth Parameters
(Temp, V/lll Ratio)

Grow InN Film

(haracterization

Insert Interlayers/
Superlattices

XRD TEM Photoluminescence

Low TDD InN Film

Click to download full resolution via product page

Caption: Workflow for achieving low TDD in epitaxial InN.
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Sources of Dislocations Mitigation Strategies

Manages Stress

Thermal Mismatch w
. Bends Dislocations Superlattices
Coalescence of ::m
N L ey |- <ontrolled Coalescence |
Promotes 2D Growth
Growth Optimization

Click to download full resolution via product page

Caption: Relationship between dislocation sources and mitigation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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